ethyl 2-(2-methyl-4-nitro-1h-imidazol-1-yl)acetate ethyl 2-(2-methyl-4-nitro-1h-imidazol-1-yl)acetate
Brand Name: Vulcanchem
CAS No.: 13230-22-3
VCID: VC20988765
InChI: InChI=1S/C8H11N3O4/c1-3-15-8(12)5-10-4-7(11(13)14)9-6(10)2/h4H,3,5H2,1-2H3
SMILES: CCOC(=O)CN1C=C(N=C1C)[N+](=O)[O-]
Molecular Formula: C8H11N3O4
Molecular Weight: 213.19 g/mol

ethyl 2-(2-methyl-4-nitro-1h-imidazol-1-yl)acetate

CAS No.: 13230-22-3

Cat. No.: VC20988765

Molecular Formula: C8H11N3O4

Molecular Weight: 213.19 g/mol

* For research use only. Not for human or veterinary use.

ethyl 2-(2-methyl-4-nitro-1h-imidazol-1-yl)acetate - 13230-22-3

Specification

CAS No. 13230-22-3
Molecular Formula C8H11N3O4
Molecular Weight 213.19 g/mol
IUPAC Name ethyl 2-(2-methyl-4-nitroimidazol-1-yl)acetate
Standard InChI InChI=1S/C8H11N3O4/c1-3-15-8(12)5-10-4-7(11(13)14)9-6(10)2/h4H,3,5H2,1-2H3
Standard InChI Key XMPREPGUGSKZIE-UHFFFAOYSA-N
SMILES CCOC(=O)CN1C=C(N=C1C)[N+](=O)[O-]
Canonical SMILES CCOC(=O)CN1C=C(N=C1C)[N+](=O)[O-]

Introduction

Chemical Properties and Basic Characterization

Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate is a well-defined organic compound with specific structural features that contribute to its chemical behavior and potential applications. This compound incorporates an imidazole core with strategically positioned functional groups that confer its unique properties.

The molecular structure features a nitro group at the 4-position, a methyl group at the 2-position of the imidazole ring, and an ethyl acetate moiety attached to the nitrogen at position 1. This particular arrangement of functional groups creates a molecule with distinctive electronic and steric characteristics. The compound has a molecular formula of C₈H₁₁N₃O₄ and a precise molecular weight of 213.19 g/mol, with CAS registration number 13230-22-3. The presence of both electron-withdrawing (nitro group) and electron-donating (methyl group) substituents on the imidazole ring creates an interesting electronic distribution that influences its reactivity patterns.

The compound exists as colorless crystals when recrystallized from ethanol, with a melting point of approximately 351 K (78°C) as reported in crystallographic studies . Its physical appearance and stability under normal laboratory conditions make it suitable for various research applications and synthetic manipulations. The solubility profile indicates good dissolution in organic solvents such as ethanol, ethyl acetate, and DMSO, which facilitates its use in various chemical processes and biological testing protocols.

Table 1: Basic Chemical and Physical Properties of Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate

PropertyValueSource
Molecular FormulaC₈H₁₁N₃O₄
Molecular Weight213.19 g/mol
CAS Number13230-22-3
Physical AppearanceColorless crystals
Melting Point351 K (78°C)
Key Functional GroupsImidazole, nitro, methyl, ethyl acetate

Structural Characterization and Crystallographic Analysis

The three-dimensional structure of ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate has been extensively characterized through single-crystal X-ray diffraction studies, providing valuable insights into its molecular geometry and packing arrangements. These detailed analyses reveal important structural features that influence the compound's chemical behavior and potential applications in various fields.

The crystal packing arrangement reveals important intermolecular interactions that stabilize the three-dimensional structure. The molecules form chains via weak C-H···O hydrogen bonds along the a-axis , and the crystal structure cohesion is further reinforced by C-H···N hydrogen-bonding interactions . Additionally, weak C5-H5A···π interactions contribute to the stability of the crystal packing arrangement . These non-covalent interactions play crucial roles in determining the compound's physical properties and potential binding characteristics in biological systems.

Crystallographic studies indicate that while the compound itself is achiral, it interestingly crystallizes in a chiral space group . This phenomenon demonstrates the complex interplay of intermolecular forces during the crystallization process and may have implications for the compound's behavior in asymmetric environments such as enzyme binding pockets.

Table 2: Crystallographic Data for Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate

ParameterValueSource
Crystal SystemNot explicitly stated in sources-
Dihedral Angle (imidazole-nitro)Nearly coplanar (max deviation 0.119 Å)
Dihedral Angle (imidazole-acetate)75.71(13)° / 103.1(8)°
Key Intermolecular InteractionsC-H···O, C-H···N hydrogen bonds, C-H···π interactions
Crystal Packing PatternChains along a-axis

Synthesis Methods and Procedures

The synthesis of ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate has been documented through several approaches, with the most common methods involving N-alkylation of 2-methyl-4-nitroimidazole with appropriate haloacetate reagents. These synthetic routes are valuable for researchers seeking to prepare this compound for further studies or as an intermediate in more complex syntheses.

One well-established synthetic procedure involves the reaction of 2-methyl-4-nitroimidazole (or alternatively described as 2-methyl-5-nitroimidazole in some sources due to numbering conventions) with ethyl bromoacetate in the presence of a base. Specifically, to a solution of 2-methyl-5-nitro-1H-imidazole (7.87 mmol) in DMSO, potassium hydroxide (8.7 mmol) is added and stirred for 15 minutes at 298 K . Subsequently, ethyl bromoacetate (15.74 mmol) is added dropwise, and the reaction is monitored by thin-layer chromatography until completion . The reaction mixture is then added to ice-water and extracted with ethyl acetate . After washing with brine and drying over magnesium sulfate, the solvent is evaporated, and the residue is purified by column chromatography using ethyl acetate/hexane (9:1) . This method produces the desired compound with a reported yield of 68% .

An alternative synthetic approach uses ethyl chloroacetate instead of ethyl bromoacetate. In this procedure, 2-methyl-4-nitroimidazole (2.11 g, 0.01 mol) is refluxed with ethyl 2-chloroacetate (14.2 ml, 0.1 mol) in the presence of propionic acid (6.66 ml) for 16 hours . Following filtration and concentration under reduced pressure, the residue is purified by column chromatography using ethyl acetate/petroleum ether (1:1) . Single crystals suitable for X-ray diffraction studies can be obtained by recrystallization from an ethanol/water (2:1) mixture, with a reported melting point of 383-385 K .

The regioselectivity of the N-alkylation process is a critical aspect of these synthetic approaches. Research has demonstrated that complete regioselectivity for alkylation at the N1 position of 2-methyl-5-nitro-1H-imidazole can be achieved under appropriate reaction conditions, leading to the specific formation of ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate rather than potential isomeric products .

Table 3: Comparison of Synthesis Methods for Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate

MethodReagentsConditionsPurificationYieldSource
Method 12-methyl-5-nitro-1H-imidazole, ethyl bromoacetate, KOH, DMSO298 K, dropwise additionColumn chromatography (EtOAc/hexane 9:1)68%
Method 22-methyl-4-nitroimidazole, ethyl 2-chloroacetate, propionic acidReflux, 16 hoursColumn chromatography (EtOAc/petroleum ether 1:1)Not reported

Spectroscopic Characterization

Spectroscopic data, particularly nuclear magnetic resonance (NMR) spectroscopy, provides crucial information for confirming the structure and purity of ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate. These spectroscopic details are essential for researchers working with this compound to verify its identity and assess its quality for further applications.

The proton NMR (¹H NMR) spectrum of ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate recorded in CDCl₃ at 300 MHz reveals several characteristic signals that correspond to the different hydrogen environments in the molecule . The spectrum displays a triplet at δ 1.30 ppm (J = 7.2 Hz) integrating for three protons, which is attributed to the methyl group of the ethyl ester moiety . A singlet at δ 2.40 ppm integrating for three protons corresponds to the methyl group at the 2-position of the imidazole ring . The ethyl ester's methylene group appears as a quartet at δ 4.27 ppm (J = 7.2 Hz) integrating for two protons . The methylene group connecting the imidazole nitrogen to the ester functionality is observed as a singlet at δ 4.69 ppm integrating for two protons . Finally, the single proton at the 5-position of the imidazole ring gives rise to a singlet at δ 7.74 ppm .

The carbon-13 NMR (¹³C NMR) spectrum recorded in CDCl₃ at 75 MHz provides complementary structural information by revealing the distinct carbon environments in the molecule . The spectrum shows signals at δ 12.8 ppm and δ 14.1 ppm corresponding to the two methyl carbons in the molecule . The methylene carbon attached to the imidazole nitrogen resonates at δ 48.1 ppm, while the methylene carbon of the ethyl ester appears at δ 62.8 ppm . The aromatic CH carbon of the imidazole ring is observed at δ 120.7 ppm, and another carbon of the imidazole ring appears at δ 145.5 ppm . The carbonyl carbon of the ester group gives a characteristic signal at δ 165.9 ppm .

These spectroscopic data collectively confirm the proposed structure of ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate and provide reference values for researchers synthesizing or using this compound in their studies.

Table 4: NMR Spectroscopic Data for Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate

NucleusChemical Shift (δ, ppm)AssignmentMultiplicity (J, Hz)Source
¹H1.30CH₃ (ethyl)triplet (7.2)
¹H2.40CH₃ (imidazole)singlet
¹H4.27CH₂ (ethyl)quartet (7.2)
¹H4.69NCH₂singlet
¹H7.74H-5 (imidazole)singlet
¹³C12.8CH₃ (imidazole)-
¹³C14.1CH₃ (ethyl)-
¹³C48.1NCH₂-
¹³C62.8CH₂O-
¹³C120.7CH (imidazole)-
¹³C145.5C (imidazole)-
¹³C165.9C=O-

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator